4-Phenylpyrimidin-2-amine
Overview
Description
4-Phenylpyrimidin-2-amine is a chemical compound with the empirical formula C10H9N3 . It has a molecular weight of 171.20 g/mol . It is also known by other names such as 2-Amino-4-phenylpyrimidine .
Synthesis Analysis
The synthesis of 4-Phenylpyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against non-small cell lung cancer . Another study reported the synthesis of 4,6-substituted di-phenylpyrimidin-2-amines by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .
Molecular Structure Analysis
The molecular structure of 4-Phenylpyrimidin-2-amine can be represented by the InChI code 1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
. This indicates that the molecule consists of a pyrimidine ring attached to a phenyl group and an amino group.
Chemical Reactions Analysis
The chemical reactions involving 4-Phenylpyrimidin-2-amine have been studied in the context of developing new therapeutic agents . For example, one study reported the use of 4-Phenylpyrimidin-2-amine in the development of potent and selective FLT3 inhibitors for acute myeloid leukemia .
Physical And Chemical Properties Analysis
4-Phenylpyrimidin-2-amine has a molecular weight of 171.20 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 154 . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
4-Phenylpyrimidin-2-amine is used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives, which have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . It’s also used in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against non-small cell lung cancer .
Methods of Application or Experimental Procedures
The compounds were designed and synthesized, and their anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells . The probable binding model of the most potent compound with CDK6 was simulated by molecular docking .
Results or Outcomes
The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Application in Antitrypanosomal and Antiplasmodial Activities
Specific Scientific Field
Summary of the Application
4-Phenylpyrimidin-2-amine is used in the preparation of new 2-aminopyrimidine derivatives, which have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods of Application or Experimental Procedures
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Application in Aurora Kinase A Inhibition
Specific Scientific Field
Summary of the Application
4,6-Diphenylpyrimidin-2-amine derivatives containing a guanidine moiety have been synthesized and evaluated for their ability to inhibit Aurora kinase A (AURKA), a protein that plays a key role in cell division .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their anticancer properties were evaluated using clonogenic long-term survival assays . The most potent compound was further tested for its ability to inhibit AURKA activity and induce apoptosis in HCT116 human colon cancer cells .
Results or Outcomes
The most potent compound was found to inhibit AURKA activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Application in Anti-Inflammatory Activities
Specific Scientific Field
Summary of the Application
Pyrimidines, including 4-Phenylpyrimidin-2-amine, are known to display a range of pharmacological effects, including anti-inflammatory activities .
Results or Outcomes
Application in CDK2 Inhibition
Specific Scientific Field
Summary of the Application
4-Phenylpyrimidin-2-amine derivatives are used as CDK2 inhibitors. CDK2 is a promising target for the development of anti-cancer agents .
Methods of Application or Experimental Procedures
The derivatives were examined to understand the selectivity mechanism against CDK4 using a combined approach of 3D-QSAR, molecular docking, MESP, MD simulations, and binding free energy calculations .
Results or Outcomes
The results obtained in the current study may provide valuable guidelines for developing novel potent and selective CDK2 inhibitors .
Application in Antituberculosis Activities
Specific Scientific Field
Summary of the Application
Pyrimidines, including 4-Phenylpyrimidin-2-amine, are known to display a range of pharmacological effects, including antituberculosis activities .
properties
IUPAC Name |
4-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGQEWPMXDRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344678 | |
Record name | 4-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidin-2-amine | |
CAS RN |
2305-87-5 | |
Record name | 4-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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